
(2,2-Dibromoethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,2-Dibromoethoxy)benzene is an organic compound with the molecular formula C8H8Br2O It consists of a benzene ring substituted with a 2,2-dibromoethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dibromoethoxy)benzene typically involves the bromination of ethoxybenzene. One common method is the reaction of ethoxybenzene with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms are introduced at the 2,2-positions of the ethoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound.
化学反応の分析
Types of Reactions: (2,2-Dibromoethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethoxyphenol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized products.
Reduction Reactions: Reduction of the bromine atoms can yield ethoxybenzene or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products:
Substitution: Ethoxyphenol derivatives.
Oxidation: Quinones or other oxidized benzene derivatives.
Reduction: Ethoxybenzene or partially reduced products.
科学的研究の応用
(2,2-Dibromoethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for various chemical reactions and pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific therapeutic targets.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of (2,2-Dibromoethoxy)benzene depends on the specific chemical reactions it undergoes. In electrophilic aromatic substitution, the bromine atoms act as electrophiles, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes deprotonation to yield the final substituted product. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity.
類似化合物との比較
(2-Bromoethoxy)benzene: Contains a single bromine atom and exhibits similar reactivity but with different substitution patterns.
(2,2-Dichloroethoxy)benzene: Similar structure with chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
(2,2-Diiodoethoxy)benzene: Contains iodine atoms, which can affect the compound’s reactivity and applications.
Uniqueness: (2,2-Dibromoethoxy)benzene is unique due to the presence of two bromine atoms, which significantly influence its chemical behavior and reactivity
特性
CAS番号 |
79042-72-1 |
|---|---|
分子式 |
C8H8Br2O |
分子量 |
279.96 g/mol |
IUPAC名 |
2,2-dibromoethoxybenzene |
InChI |
InChI=1S/C8H8Br2O/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChIキー |
QROXQHHEAFTLSV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


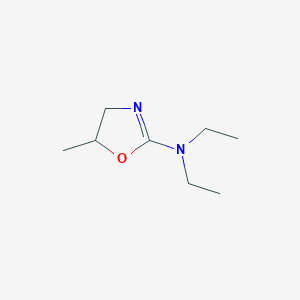
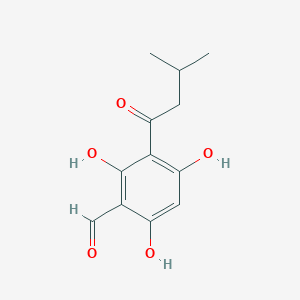
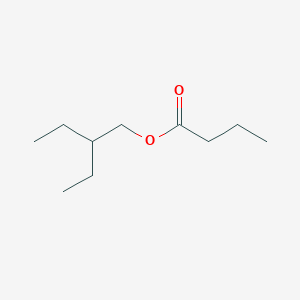
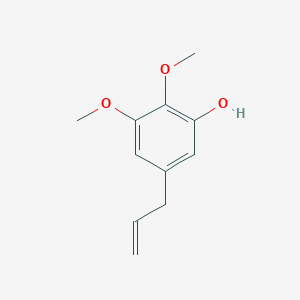


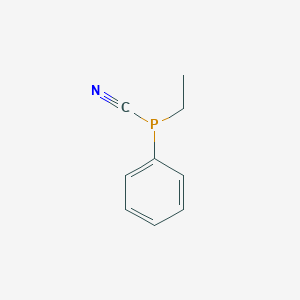
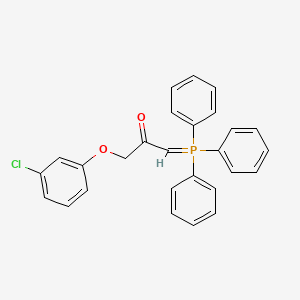
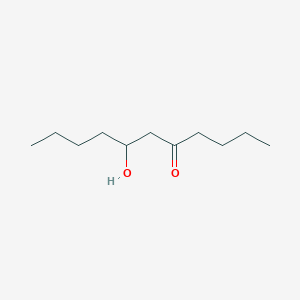
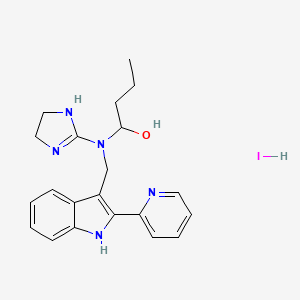
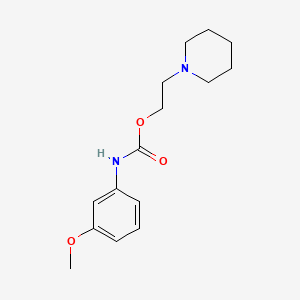
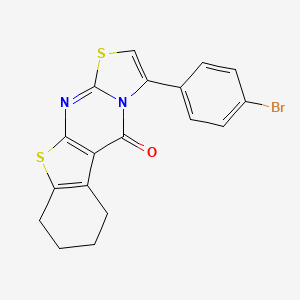
![1,1'-[Peroxybis(methylene)]bis(2-methylbenzene)](/img/structure/B14436314.png)
![1-Methoxybicyclo[3.1.1]heptane](/img/structure/B14436319.png)
